Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate
Overview
Description
Enantioselective Synthesis Analysis
The synthesis of benzyl 2-(hydroxymethyl)-1-indolinecarboxylate derivatives has been explored in various contexts due to their relevance in medicinal chemistry. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using iodolactamization as a key step, highlighting the importance of chiral intermediates in the synthesis of potent CCR2 antagonists .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, Ru(II) complexes with 2-hydroxy-benzoic acid derivatives were studied, revealing a six-coordinated Ru(II) atom in a slightly distorted octahedral geometry, stabilized by intramolecular O-H···N interactions . This demonstrates the complexity and specificity of molecular interactions in such compounds.
Chemical Reactions Analysis
The reactivity of indoline derivatives has been explored through various reactions. Novel 1-phenyl-1H-indole-2-carboxylic acids were synthesized using Ullmann and Dieckmann reactions, which are fundamental in constructing indole rings with various substituents . Additionally, the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from related pyridone derivatives showcases the versatility of indoline derivatives in forming complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl 2-(hydroxymethyl)-1-indolinecarboxylate derivatives can be inferred from related compounds. For instance, the synthesis of ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate involved selective N-debenzylation, indicating the influence of substituents on the physical properties of these molecules . Moreover, the reverse photochromism observed in derivatives of 1,3,3-trimethylspiro[indoline-2,2′-benzopyran] suggests that the electronic structure of indoline derivatives can lead to unique photochemical behaviors .
Scientific Research Applications
1. Indoline Ring Formation
Besson et al. (1998) studied the formation of N-(Cyanothioformyl)indoline, a new indoline ring forming reaction, which contributes to the understanding of indoline derivatives synthesis, including compounds like Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate (Besson, Guillaumet, Lamazzi, Rees, & Thiéry, 1998).
2. Synthesis of CCR2 Antagonists
Campbell et al. (2009) described the enantioselective synthesis of a compound closely related to Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate, essential for creating potent CCR2 antagonists, highlighting its relevance in medicinal chemistry (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).
3. Catalysis in Organic Synthesis
Zhang et al. (2006) utilized a derivative of Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate in the study of Au(I)-catalyzed intramolecular hydroamination, demonstrating its application in advanced organic synthesis processes (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).
4. Cholinesterase Inhibitors
Pizova et al. (2017) synthesized a series of benzyl carbamates, structurally similar to Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate, and tested them as cholinesterase inhibitors, indicating potential therapeutic applications (Pizova, Havelkova, Štěpánková, Bąk, Kauerová, Kozik, Oravec, Imramovský, Kollar, Bobál, & Jampílek, 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
For a specific compound, these analyses would require a combination of laboratory experiments and literature research. If you have a different compound or a more specific question about this process, feel free to ask!
properties
IUPAC Name |
benzyl 2-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-11-15-10-14-8-4-5-9-16(14)18(15)17(20)21-12-13-6-2-1-3-7-13/h1-9,15,19H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMOQTIGILELKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380048 | |
Record name | Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate | |
CAS RN |
135829-04-8 | |
Record name | Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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